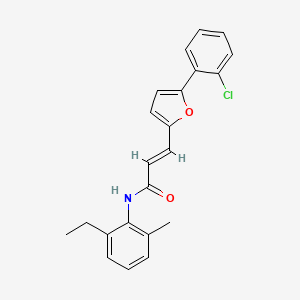

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide

CAS No.: 853348-21-7

Cat. No.: VC16025204

Molecular Formula: C22H20ClNO2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853348-21-7 |

|---|---|

| Molecular Formula | C22H20ClNO2 |

| Molecular Weight | 365.8 g/mol |

| IUPAC Name | (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethyl-6-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C22H20ClNO2/c1-3-16-8-6-7-15(2)22(16)24-21(25)14-12-17-11-13-20(26-17)18-9-4-5-10-19(18)23/h4-14H,3H2,1-2H3,(H,24,25)/b14-12+ |

| Standard InChI Key | WSJYVRXLXQEJBS-WYMLVPIESA-N |

| Isomeric SMILES | CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C |

Introduction

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide is a complex organic compound featuring a furan ring, a chlorophenyl group, and an acrylamide moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Synthesis and Optimization

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide involves multiple steps, often requiring optimization for yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Synthesis Steps

-

Preparation of Starting Materials: Synthesis begins with the preparation of necessary starting materials, including the chlorophenyl-substituted furan and the acrylamide precursor.

-

Coupling Reaction: A coupling reaction is performed to attach the acrylamide moiety to the furan ring.

-

Purification: Final purification steps are crucial to isolate the desired compound with high purity.

Biological Activities and Applications

Research indicates that 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)acrylamide exhibits potential biological activities, particularly in medicinal applications. Its mechanism of action involves interactions with specific molecular targets and pathways, which may include enzymes or receptors involved in inflammation or cancer progression.

Potential Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic applications due to interactions with biological targets |

| Materials Science | Unique chemical properties make it suitable for various materials applications |

| Organic Synthesis | Acts as an intermediate in complex organic synthesis reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume